(4S)-4-(Benzoyloxymethyl)oxazolidine-2-one

Catalog No.
S1801162
CAS No.
136015-44-6
M.F
C11H11NO4
M. Wt
221.21
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4S)-4-(Benzoyloxymethyl)oxazolidine-2-one

CAS Number

136015-44-6

Product Name

(4S)-4-(Benzoyloxymethyl)oxazolidine-2-one

IUPAC Name

[(4R)-2-oxo-1,3-oxazolidin-4-yl]methyl benzoate

Molecular Formula

C11H11NO4

Molecular Weight

221.21

InChI

InChI=1S/C11H11NO4/c13-10(8-4-2-1-3-5-8)15-6-9-7-16-11(14)12-9/h1-5,9H,6-7H2,(H,12,14)/t9-/m1/s1

SMILES

C1C(NC(=O)O1)COC(=O)C2=CC=CC=C2

Oxazolidinones in Medicinal Chemistry

Oxazolidine Compounds as Efflux Pump Inhibitors

Methyl Benzoate as an Insecticide

Oxazolidinones in RNA Targeting

    Field: Biochemistry

    Results: Oxazolidinone is a five-member heterocyclic ring with several biological applications in medicinal chemistry.

Oxazolidinones in Organic Synthesis

Methyl Benzoate in Ester Chemistry

    Application: Methyl benzoate is a type of ester, which are frequently the source of flavors and aromas in many fruits and flowers.

    Methods: Esters can be synthesized from acid chlorides, acid anhydrides, and carboxylic acids.

    Results: Esters have several commercial and synthetic applications.

(4S)-4-(Benzoyloxymethyl)oxazolidine-2-one is a member of the oxazolidinone family, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. Its structure includes a benzoyloxymethyl group at the 4-position of the oxazolidine ring, contributing to its unique chemical properties. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development.

The reactivity of (4S)-4-(Benzoyloxymethyl)oxazolidine-2-one can be attributed to the electrophilic nature of the carbonyl group and the nucleophilic potential of the nitrogen atom in the oxazolidine ring. Key reactions include:

  • Nucleophilic Substitution: The benzoyloxymethyl group can undergo nucleophilic substitution reactions, making it amenable to modifications that enhance biological activity.
  • Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze, leading to the release of benzoyl and oxazolidinone fragments.
  • Formation of Derivatives: The oxazolidine ring can participate in ring-opening reactions, allowing for the synthesis of various derivatives that may exhibit altered pharmacological properties.

Research indicates that (4S)-4-(Benzoyloxymethyl)oxazolidine-2-one exhibits significant biological activity, particularly as an antimicrobial agent. Its mechanism of action is believed to involve inhibition of bacterial protein synthesis, similar to other oxazolidinone derivatives like linezolid. Additionally, studies suggest potential anti-inflammatory and analgesic properties, making it a candidate for further pharmacological exploration.

Several synthetic routes have been developed for (4S)-4-(Benzoyloxymethyl)oxazolidine-2-one:

  • Condensation Reactions: The synthesis often begins with the condensation of an appropriate amino acid with a suitable aldehyde or ketone, followed by cyclization to form the oxazolidine ring.
  • Benzoyloxymethylation: The introduction of the benzoyloxymethyl group can be achieved through reactions involving benzoyl chloride or benzoyl anhydride with an alcohol derivative of the oxazolidine.
  • Chiral Resolution: Enantiomeric purity can be enhanced through chiral resolution techniques, ensuring that the (4S) configuration is preserved during synthesis.

(4S)-4-(Benzoyloxymethyl)oxazolidine-2-one has several notable applications:

  • Pharmaceutical Development: It serves as a scaffold for developing new antibacterial agents and other therapeutics.
  • Chemical Biology: The compound is utilized in biochemical studies exploring protein synthesis inhibition mechanisms.
  • Synthetic Chemistry: It acts as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular architectures.

Interaction studies have highlighted (4S)-4-(Benzoyloxymethyl)oxazolidine-2-one's ability to bind effectively to ribosomal RNA, which is crucial for its antibacterial activity. In vitro assays demonstrate its potency against various Gram-positive bacteria, including strains resistant to conventional antibiotics. Further research into its interactions with cellular targets could reveal additional therapeutic potentials.

Several compounds share structural similarities with (4S)-4-(Benzoyloxymethyl)oxazolidine-2-one. Here are some notable examples:

Compound NameStructureUnique Features
(S)-4-Benzyl-1,3-oxazolidin-2-oneC10H11NO2Exhibits strong antibacterial properties; used as a precursor in drug synthesis.
(S)-4-(2-Aminobenzyl)oxazolidin-2-oneC11H12N2O2Contains an amino group that enhances biological activity; potential anti-cancer properties.
(5R)-3-(4-cyclohexylphenyl)-5-(methoxymethyl)-1,3-oxazolidin-2-oneC16H23NO3Features a cyclohexyl substituent; studied for its analgesic effects.

The uniqueness of (4S)-4-(Benzoyloxymethyl)oxazolidine-2-one lies in its specific benzoyloxymethyl substitution, which influences its biological activity and potential applications compared to other derivatives in the oxazolidinone class.

XLogP3

1.3

Dates

Modify: 2024-04-14

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